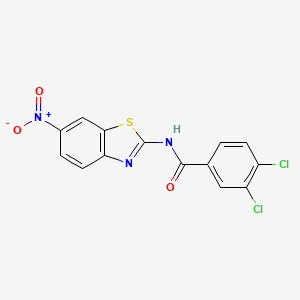

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C6H5Cl2N/c7-5-2-1-4 (9)3-6 (5)8/h1-3H,9H2 . The molecular weight of the compound is 162.017 .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be inferred from its related compounds. For instance, benzothiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

- Benzothiazole derivatives have demonstrated significant antibacterial potential. They inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, and tyrosine kinase .

- Notably, some derivatives (such as 8a, 8b, 8c, and 8d) exhibit potent antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin .

- Researchers have synthesized derivatives of benzothiazole and evaluated them for anti-inflammatory and analgesic effects. These compounds may hold promise in managing pain and inflammation .

- While exploring the pharmacological properties of benzothiazole derivatives, scientists have investigated their ulcerogenic potential. Understanding their effects on ulcer formation is crucial for drug safety assessment .

- Benzothiazole derivatives have been studied for their ability to inhibit lipid peroxidation. Lipid peroxidation contributes to oxidative stress and cellular damage, so compounds that mitigate this process are of interest .

- Researchers continue to explore novel antibacterial molecules based on the benzothiazole moiety. Patents related to the antimicrobial activity of these derivatives have also been summarized .

- Investigating the SAR of benzothiazole derivatives provides insights into their chemical structure and how specific modifications impact their biological activity. Researchers aim to optimize antibacterial efficacy through structural variations .

Antibacterial Activity

Anti-Inflammatory and Analgesic Properties

Ulcerogenic Activity

Lipid Peroxidation Inhibition

Drug Development and Patents

Synthesis and Structure-Activity Relationship (SAR)

作用機序

Target of Action

The primary targets of Oprea1_280072 are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

Oprea1_280072 interacts with its targets by inhibiting their function, thereby disrupting the normal metabolic processes of the bacteria . This inhibition can lead to the cessation of bacterial growth or even bacterial death, making Oprea1_280072 an effective antibacterial agent.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It interferes with the synthesis of bacterial cell walls, protein synthesis, and various other metabolic processes by inhibiting the function of key enzymes . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation.

Result of Action

The result of Oprea1_280072’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes in bacterial metabolic pathways, it disrupts normal bacterial function, leading to the cessation of growth or even bacterial death .

特性

IUPAC Name |

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCTUXXFLBZLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)

![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)

![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)

![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)

![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)

![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6013041.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)

![2-methyl-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6013056.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)